molecular formula C7H8ClNS B2603636 4-Chloro-3-(methylsulfanyl)aniline CAS No. 13442-44-9

4-Chloro-3-(methylsulfanyl)aniline

Cat. No.: B2603636
CAS No.: 13442-44-9
M. Wt: 173.66
InChI Key: HHCNLVDSVIDHKJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(methylsulfanyl)aniline is a halogenated aromatic amine with the molecular formula C₇H₈ClNS and the IUPAC name 4-chloro-3-(methylsulfanyl)benzenamine. Its structure features a chlorine atom at the para position (C4) and a methylsulfanyl (-SMe) group at the meta position (C3) relative to the amine group. Key properties include:

  • SMILES: CSC1=C(C=CC(=C1)N)Cl
  • InChIKey: HHCNLVDSVIDHKJ-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 132.0 Ų ([M+H]⁺) to 145.8 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Properties

IUPAC Name

4-chloro-3-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCNLVDSVIDHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13442-44-9
Record name 4-chloro-3-(methylsulfanyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(methylsulfanyl)aniline can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

4-Chloro-3-(methylsulfanyl)aniline is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methylsulfanyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (-CF₃, -OCF₃, -SO₃H) : These groups decrease electron density on the aromatic ring, enhancing the acidity of the -NH₂ group. For example, 4-chloro-3-(trifluoromethyl)aniline exhibits a pKa ~2.5 (estimated), making it more acidic than the -SMe analog .
  • Sulfur-Containing Groups (-SMe, -SC₆H₄Me) : The methylsulfanyl group contributes to moderate lipophilicity (logP ~2.8), whereas arylthio derivatives (e.g., 3-chloro-4-[(4-methylphenyl)sulfanyl]aniline) have higher logP values (~3.5), favoring membrane permeability .
  • Polar Groups (-SO₃H) : Sulfonic acid derivatives exhibit high water solubility, making them suitable for dye formulations .

Biological Activity

4-Chloro-3-(methylsulfanyl)aniline, with the chemical formula C7H8ClNS\text{C}_7\text{H}_8\text{Cl}\text{NS}, is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is synthesized primarily through the reaction of 4-chloroaniline with methylthiol in the presence of a base, such as sodium hydroxide. The reaction typically occurs in organic solvents at elevated temperatures, yielding the desired compound with significant purity.

The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes. It acts as an inhibitor by binding to active sites on target proteins, which can disrupt normal cellular functions. The presence of both chlorine and methylsulfanyl groups enhances its binding affinity, making it a potent candidate for further investigation in enzyme inhibition studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific enzymes critical for bacterial survival. For instance, studies have shown that such anilines can inhibit the growth of various bacterial strains by interfering with their metabolic pathways.

Enzyme Inhibition

This compound has been explored for its potential to inhibit specific enzymes involved in cancer progression. For example, it may target PI5P4Kγ, a kinase implicated in cancer cell proliferation. The compound's structural features allow it to selectively inhibit this enzyme while sparing others, which is crucial for developing targeted cancer therapies .

Case Studies and Research Findings

  • Inhibition Studies : A study identified this compound as a selective inhibitor of PI5P4Kγ, demonstrating high ligand efficiency and low toxicity in cellular models. This suggests its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, where it was shown to significantly reduce bacterial viability at low concentrations. This finding supports its application in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-ChloroanilineLacks methylsulfanyl groupModerate antimicrobial
3-(Methylsulfanyl)anilineLacks chlorine atomLower reactivity
4-Bromo-3-(methylsulfanyl)anilineBromine instead of chlorineSimilar activity profile

The unique combination of chlorine and methylsulfanyl groups in this compound provides distinct advantages over its analogues, enhancing its reactivity and biological activity.

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